Product packaging for N-(4-fluorophenyl)-1H-pyrazol-4-amine(Cat. No.:CAS No. 2060046-15-1)

N-(4-fluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B2585786
CAS No.: 2060046-15-1
M. Wt: 177.182
InChI Key: HFPYMJNLKPFKBT-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-1H-pyrazol-4-amine (CAS 2060046-15-1) is a fluorinated heterocyclic building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol , this compound serves as a versatile scaffold for the synthesis of more complex molecules. Compounds featuring the 4-fluorophenyl-pyrazole core have been investigated as potential inhibitors of kinases , which are key targets in oncology and inflammation research. Furthermore, structurally related pyrazoline hybrids have demonstrated notable in vitro and in vivo antitumor activities in scientific studies, highlighting the therapeutic potential of this chemical class . As a key intermediate, it enables researchers to explore structure-activity relationships and develop novel bioactive agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN3 B2585786 N-(4-fluorophenyl)-1H-pyrazol-4-amine CAS No. 2060046-15-1

Properties

IUPAC Name

N-(4-fluorophenyl)-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPYMJNLKPFKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Fluorophenyl 1h Pyrazol 4 Amine and Structural Analogues

Retrosynthetic Analysis and Strategic Precursor Selection for N-(4-fluorophenyl)-1H-pyrazol-4-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most common strategies involve the construction of the pyrazole (B372694) core followed by functionalization, or a convergent approach where key fragments are combined to form the final structure.

Strategy 1: N-Arylation of a Pre-formed 4-Aminopyrazole Core This approach disconnects the C(aryl)-N bond, suggesting 4-aminopyrazole and a 4-fluorophenyl source as precursors. This is a common strategy but can be complicated by regioselectivity issues, as the pyrazole ring has two nitrogen atoms available for substitution.

Strategy 2: Cyclization using a Substituted Hydrazine (B178648) A more convergent and widely used approach involves disconnecting the pyrazole ring itself. This leads to two primary synthons: a C3 electrophilic component and a substituted hydrazine, in this case, (4-fluorophenyl)hydrazine (B109058). beilstein-journals.org The C3 component must contain functionality that allows for the introduction of the amino group at the 4-position. Key precursors for this strategy include:

β-Ketonitriles: These are versatile precursors that react with hydrazines to form 5-aminopyrazoles. chim.itnih.gov For a 4-aminopyrazole, a modified precursor or a subsequent functionalization step would be necessary.

α,β-Unsaturated Nitriles: These can also condense with hydrazines to yield the pyrazole core. researchgate.netarkat-usa.org

3-Oxo-2-arylhydrazononitriles: These intermediates can be readily converted into 4-aminopyrazoles by reacting with α-halo compounds like chloroacetonitrile (B46850) or ethyl chloroacetate. researchgate.net

Strategy 3: Thorpe-Ziegler Cyclization This method involves the N-alkylation of an enaminonitrile followed by an intramolecular cyclization. This route has been successfully employed to generate 1,3-diaryl-4-aminopyrazole derivatives in good yields. mdpi.com

Classical and Modern Cyclization Routes to 4-Aminopyrazoles

The formation of the pyrazole ring is the cornerstone of synthesizing this compound. Both classical and modern methods are employed to achieve this transformation.

Classical Routes: The most traditional and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it To obtain 4-aminopyrazoles via this route, the 1,3-dicarbonyl precursor must be appropriately functionalized. A common variation involves converting the 1,3-dicarbonyl compound to an oxime derivative before the cyclization step with hydrazine. chim.it Another classical approach involves the reduction of 4-nitropyrazoles, which are typically prepared by the nitration of a pre-existing pyrazole ring. mdpi.com However, this method often requires harsh acidic conditions, prompting the development of milder alternatives. mdpi.com

Modern Routes: Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the 4-aminopyrazole scaffold.

From Vinyl Azides: Polysubstituted 4-aminopyrazoles can be synthesized from the reaction of vinyl azides with hydrazines. dntb.gov.ua

From Hydrazonoyl Halides: The reaction of hydrazonoyl halides with active methylene (B1212753) nitriles is a versatile route to aminopyrazoles. arkat-usa.org

Thorpe-Ziegler Cyclization: As mentioned previously, this method provides a direct route to 4-aminopyrazoles from enaminonitriles, often with good yields. mdpi.com

Transition Metal-Catalyzed Functionalization: While less common for the initial ring formation, transition-metal catalysis, particularly with palladium, is emerging as a powerful tool for the direct C-H functionalization of pre-formed aminopyrazoles, allowing for the introduction of various substituents. chim.it

These modern methods often offer advantages in terms of regioselectivity, substrate scope, and reaction conditions compared to their classical counterparts.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign synthetic protocols for pyrazole derivatives.

The use of water as a solvent or the complete elimination of solvents represents a significant step towards greener synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net

Aqueous Media: Several protocols have been developed for synthesizing pyrazole derivatives in aqueous media. For instance, the condensation of 1,3-diketones with hydrazines can be efficiently catalyzed by Amberlyst-70 at room temperature in water. mdpi.com Similarly, four-component reactions involving ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326) have been successfully carried out in water to produce pyrano[2,3-c]pyrazole derivatives. researchgate.netmdpi.comias.ac.in

Solvent-Free Conditions: Reactions conducted under solvent-free conditions, often with grinding or minimal heating, reduce waste and simplify product isolation. researchgate.net The synthesis of pyrano[2,3-c]pyrazoles has been achieved by mixing hydrazine monohydrate, malononitrile, ethyl acetoacetate, and aldehydes or ketones without any solvent. ias.ac.inlookchem.com Another approach involves a one-pot, three-component, solvent-free reaction under microwave irradiation to yield fused pyran-pyrazole derivatives. mdpi.com

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized pyrazole synthesis by dramatically reducing reaction times, improving yields, and often enabling reactions under milder conditions. rsc.org

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, which can accelerate reaction rates significantly. rasayanjournal.co.indergipark.org.tr The synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, for example, proceeds much faster and with better yields under microwave irradiation compared to conventional heating, and without the need for a catalyst. rasayanjournal.co.in Multistep syntheses that take days using conventional methods can be completed in minutes with microwave assistance. nih.gov Numerous pyrazole derivatives, including 4H-pyrano[2,3-c]pyrazoles, have been synthesized efficiently using microwave-assisted multicomponent reactions. mdpi.comnanobioletters.com

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, promoting faster and more efficient reactions at ambient temperatures. This technique has been used for the rapid synthesis of pyrazolyl thiourea (B124793) derivatives. arabjchem.orgresearchgate.net Four-component reactions to create pyrazole-centered tetrazoles have also been successfully performed under catalyst- and solvent-free conditions using ultrasound, with reaction times as short as 15 minutes. eurekaselect.com Multicomponent syntheses of various pyrazole-fused heterocycles have also been effectively facilitated by ultrasound. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazoles
MethodReaction TimeYieldConditionsReference
ConventionalSeveral hours to daysModerate to GoodReflux, catalyst often required rasayanjournal.co.innih.gov
MicrowaveMinutesGood to ExcellentOften catalyst-free, higher temps rasayanjournal.co.innih.govnanobioletters.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of green chemistry. nih.gov They offer high atom economy, procedural simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. rsc.org

Three-Component Reactions: The synthesis of 5-aminopyrazole-4-carbonitriles has been achieved through a three-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine. nih.gov This reaction can be performed in aqueous media using catalysts like sodium p-toluene sulfonate or under mechanochemical conditions. rsc.orgnih.gov

Four-Component Reactions: These are particularly powerful for creating complex heterocyclic systems. The synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine is a well-established and efficient method. researchgate.netmdpi.comias.ac.in These reactions can be performed in water, often catalyzed by simple bases like piperidine (B6355638) or even under catalyst-free conditions. mdpi.comias.ac.in

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
No. of ComponentsReactantsProduct TypeConditionsReference
3Aldehyde, Malononitrile, Hydrazine5-Aminopyrazole-4-carbonitrileAqueous, NaPTS catalyst rsc.org
4Aldehyde, Malononitrile, Ethyl Acetoacetate, HydrazineDihydropyrano[2,3-c]pyrazoleAqueous, Piperidine catalyst mdpi.com
4Pyrazole aldehyde, Amine, Isocyanide, Sodium azidePyrazole-tetrazoleUltrasound, Solvent-free eurekaselect.com

Catalytic Methodologies for this compound Formation

Catalysis is integral to modern organic synthesis, offering pathways to desired products with higher efficiency, selectivity, and under milder conditions. A wide array of catalysts have been employed for the synthesis of pyrazole derivatives.

Heterogeneous Catalysts: These are often preferred for their ease of separation and recyclability. Examples include:

Amberlyst-70: A resinous, non-toxic catalyst used for pyrazole synthesis in water at room temperature. mdpi.com

Nano-ZnO: An eco-friendly nanocatalyst for the efficient synthesis of 1,3,5-substituted pyrazoles in aqueous media. mdpi.com

NaHSO4–SiO2: A solid acid catalyst used for pyrazole synthesis under solvent-free conditions. ias.ac.in

Magnetic Nanoparticles: Catalysts such as guanidine-functionalized or tannic acid-functionalized Fe3O4 nanoparticles have been developed for MCRs in aqueous media. Their magnetic nature allows for easy recovery and reuse. nih.govjsynthchem.com

Graphene Oxide: Used as a catalyst in the ultrasound-assisted four-component synthesis of pyrano[2,3-c]pyrazoles in water. mdpi.com

Homogeneous and Organocatalysts:

Silver and Copper Catalysts: Silver has been used to catalyze the reaction of N′-benzylidene tolylsulfonohydrazides with β-ketoesters to form trifluoromethylated pyrazoles. mdpi.com Copper catalysts are also employed in various cyclization reactions. google.com

Piperidine: A simple organic base frequently used to catalyze four-component reactions for pyrano[2,3-c]pyrazole synthesis in water. mdpi.com

Ionic Liquids: Can serve as both the solvent and catalyst, as demonstrated in the four-component synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines. nih.gov

The choice of catalyst depends on the specific reaction, but the trend is moving towards recyclable, non-toxic, and highly efficient systems to align with the goals of green chemistry. ias.ac.in

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of N-aryl pyrazoles, including structures analogous to this compound, is typically achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The optimization of reaction conditions—such as solvent, temperature, catalyst, and reaction time—is crucial for maximizing product yield and purity. While specific optimization studies for this compound are not extensively detailed in the reviewed literature, analysis of related N-(4-fluorophenyl)pyrazole syntheses provides significant insights into key parameters influencing the efficiency of the pyrazole ring formation.

A common strategy for constructing the N-aryl pyrazole core involves the reaction of an arylhydrazine with a suitable three-carbon building block. For instance, the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is accomplished by reacting (4-fluorophenyl)hydrazine with (ethoxymethylene)malononitrile. uniovi.esresearchgate.net This reaction, typically conducted in a protic solvent like ethanol (B145695) at reflux, proceeds via a Michael-type addition followed by cyclization and elimination of ethanol. uniovi.es The choice of solvent can be critical; fluorinated alcohols have been noted to improve regioselectivity in some pyrazole formations. While yields for this specific transformation are reported to be moderate (e.g., 47%), it is noted that no systematic optimization was performed, suggesting that variations in solvent, temperature, or the use of a catalyst could lead to significant improvements. uniovi.es

Another relevant synthetic approach is the direct preparation of N-aryl pyrazoles from primary aromatic amines. For example, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole has been synthesized from 4-fluoroaniline (B128567) and 2,4-pentanedione in the presence of O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF). thieme-connect.comnih.gov This method demonstrates the feasibility of forming the pyrazole ring directly from an aniline (B41778) derivative, which is a key structural component of the target molecule. The reaction conditions of 85 °C for 1.5 hours resulted in a 60% yield, indicating a reasonably efficient process that could serve as a baseline for further optimization. thieme-connect.comnih.gov

Multicomponent reactions offer an efficient pathway to complex pyrazole-containing structures. The synthesis of 6-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in refluxing ethanol. nih.gov This methodology affords high yields (80% in this specific case) in a short reaction time of 30 minutes, highlighting the effectiveness of amine catalysts in promoting pyrazole-annulated systems. nih.gov The efficiency of this catalyzed reaction suggests that similar catalytic approaches could be highly effective for the synthesis of this compound.

The following table summarizes reaction conditions and yields for the synthesis of various structural analogues of this compound, illustrating the range of parameters employed in constructing the N-(4-fluorophenyl)pyrazole scaffold.

ProductStarting MaterialsSolventCatalyst/ReagentTemperatureTimeYield (%)Reference
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole4-Fluoroaniline, 2,4-PentanedioneDMFO-(4-nitrobenzoyl)hydroxylamine85 °C1.5 h60 thieme-connect.comnih.gov
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile(4-Fluorophenyl)hydrazine, (Ethoxymethylene)malononitrileEthanolNoneReflux4 h47 uniovi.es
N-(4-Cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, 1,3-Diphenyl-1H-pyrazole-4-carboxylic acidDMFEDCI, HOBt, TriethylamineRTNot Specified64 researchgate.net
6-Amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile4-Fluorobenzaldehyde, 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone, MalononitrileEthanolDABCO78 °C30 min80 nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

The parent compound, this compound, is achiral. Therefore, stereoselective synthesis becomes relevant only when considering the preparation of its chiral derivatives, which would possess one or more stereogenic centers. The field of asymmetric synthesis of pyrazole derivatives is well-developed, with established methodologies for introducing chirality either at a substituent on the pyrazole ring or by creating axial chirality. thieme-connect.comresearchgate.net

One prominent strategy involves the catalytic asymmetric functionalization at the C4-position of the pyrazole nucleus to create a quaternary stereocenter. thieme-connect.com This has been successfully achieved through various reactions, including Michael additions, Mannich reactions, and electrophilic substitutions, often catalyzed by chiral organocatalysts or metal complexes. thieme-connect.com For instance, the enantioselective addition of pyrazolones to various electrophiles using chiral catalysts can generate 4,4-disubstituted pyrazolones with high enantiomeric excess. thieme-connect.com While these methods are typically applied to pyrazolone (B3327878) systems, they establish a precedent for creating C4-stereocenters that could potentially be adapted for derivatives of this compound.

Another approach focuses on introducing a chiral center on the N1-substituent. The synthesis of pyrazoles with a stereogenic carbon directly attached to the pyrazole nitrogen has been accomplished through several routes. One such method employs a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine, ultimately leading to a chiral amine that can be incorporated into the pyrazole structure. nih.gov An alternative strategy involves a cascade reaction between a terminal alkyne and an α-chiral tosylhydrazone, which proceeds through a 1,3-dipolar cycloaddition followed by a stereoretentive thieme-connect.comnih.gov-sigmatropic rearrangement to furnish the N-chiral pyrazole. uniovi.es This approach could theoretically be applied to generate chiral derivatives of this compound by starting with a chiral hydrazine or a related precursor.

Furthermore, the synthesis of axially chiral biaryl systems containing a pyrazole ring represents a more advanced area of stereoselective synthesis. Atroposelective arylation of 5-aminopyrazoles with quinones, catalyzed by a chiral phosphoric acid, has been shown to produce axially chiral arylpyrazole derivatives with excellent enantioselectivity. researchgate.net This methodology could be explored for synthesizing atropisomeric derivatives where the N-(4-fluorophenyl) group or a substituent at another position creates a sterically hindered axis of rotation.

While these powerful asymmetric methodologies exist for the synthesis of various chiral pyrazoles, the direct application of these strategies to produce chiral derivatives of this compound is not explicitly documented in the surveyed literature. However, the existing research provides a strong foundation and a variety of potential synthetic routes that could be investigated for this purpose.

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Fluorophenyl 1h Pyrazol 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of N-(4-fluorophenyl)-1H-pyrazol-4-amine in solution. Analysis of ¹H and ¹³C NMR spectra, supported by multidimensional techniques, provides insights into the connectivity, conformation, and potential tautomeric forms of the molecule.

Tautomerism in the pyrazole (B372694) ring is a key aspect to consider. The position of the N-H proton can influence the electronic environment of the ring atoms. NMR spectroscopy, particularly ¹³C NMR, can help identify the predominant tautomer in a given solvent by analyzing the chemical shifts of the pyrazole carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Pyrazole H-37.5 - 8.0-
Pyrazole H-57.0 - 7.5-
Phenyl H-2', H-6'7.0 - 7.2 (d, J ≈ 8-9 Hz)115 - 117 (d, J ≈ 22-24 Hz)
Phenyl H-3', H-5'6.9 - 7.1 (t, J ≈ 8-9 Hz)120 - 122 (d, J ≈ 8-9 Hz)
NH (pyrazole)10.0 - 12.0 (broad)-Chemical shift is solvent and concentration dependent.
NH (amino)4.0 - 6.0 (broad)-Chemical shift is solvent and concentration dependent.
Pyrazole C-3-130 - 135
Pyrazole C-4-110 - 115
Pyrazole C-5-125 - 130
Phenyl C-1'-138 - 142 (d, J ≈ 2-3 Hz)
Phenyl C-4'-158 - 162 (d, J ≈ 240-250 Hz)

Note: The predicted values are based on data from related N-aryl pyrazole and aminopyrazole derivatives. Actual experimental values may vary.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ADEQUATE)

To unambiguously assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, a suite of multidimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY would confirm the connectivity within the pyrazole and the 4-fluorophenyl rings. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. researchgate.netsemanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. This is particularly useful for determining the preferred conformation around the N-C bond connecting the two rings. For instance, a NOE between the pyrazole H-5 proton and the phenyl H-2'/H-6' protons would indicate a specific rotational conformer. researchgate.netyoutube.com

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, this experiment can provide direct C-C connectivity information, which can be invaluable for complex structures.

Dynamic NMR Studies for Molecular Flexibility and Rotational Barriers

The this compound molecule possesses a degree of conformational flexibility, primarily due to rotation around the N-C bond linking the pyrazole and phenyl rings. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such motional processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons near the axis of rotation. At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for the non-equivalent protons. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the rotational hindrance around the N-C bond. While specific DNMR studies on this compound are not available in the searched literature, studies on similar N-aryl systems suggest that the rotational barriers are typically in a range that is accessible by DNMR experiments. researchgate.netbiomedres.us

X-ray Crystallography for Solid-State Conformation and Supramolecular Assembly

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation and how it packs in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The pyrazole N-H and the amino N-H groups can act as hydrogen bond donors, while the pyrazole nitrogen atoms and the fluorine atom can act as acceptors.

Interactive Data Table: Common Intermolecular Interactions in Aminopyrazole Crystal Structures

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondPyrazole N-HPyrazole N2.8 - 3.2Formation of chains and dimers.
Hydrogen BondAmino N-HPyrazole N2.9 - 3.3Cross-linking of chains and sheets.
Hydrogen BondAmino N-HFluorine3.0 - 3.4Contribution to overall lattice energy.
π-π StackingPyrazole ringPhenyl ring3.3 - 3.8Stabilization of layered structures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

The FTIR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C-H, C=C, C-N, and C-F vibrations. The positions and shapes of the N-H stretching bands are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, the N-H stretching vibrations of the pyrazole and amino groups would appear as sharp bands at higher wavenumbers. In the solid state, where extensive hydrogen bonding is expected, these bands will be broadened and shifted to lower wavenumbers. nih.govrsc.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Notes
Pyrazole N-HStretching3100 - 3300 (broad)Broadening and red-shift due to hydrogen bonding.
Amino N-HStretching3300 - 3500 (two bands)Asymmetric and symmetric stretching modes.
Aromatic C-HStretching3000 - 3100
C=C (aromatic)Stretching1500 - 1600
C-NStretching1250 - 1350
C-FStretching1200 - 1250Strong and characteristic band.

The Raman spectrum would provide complementary information, particularly for the non-polar C=C and C-C stretching vibrations of the aromatic rings. spectrabase.com A comparison of the FTIR and Raman spectra can aid in the assignment of vibrational modes based on their infrared and Raman activities.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Exact Mass Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds, offering precise mass measurements that facilitate the verification of elemental composition and the mapping of fragmentation pathways. In the case of this compound, HRMS provides definitive confirmation of its molecular formula and insights into its gas-phase ion chemistry.

The primary objective of HRMS analysis is the accurate determination of the molecular ion's mass-to-charge ratio (m/z). The theoretical monoisotopic mass of this compound, with the elemental formula C₉H₈FN₃, is calculated to be 177.07022 Da. uni.lu Experimental HRMS measurements would typically seek to match this value with a high degree of accuracy, usually within a few parts per million (ppm), to unequivocally confirm the compound's elemental composition.

While specific, detailed experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pattern can be postulated based on the known mass spectrometric behavior of pyrazole and aromatic amine substructures. libretexts.orgnist.gov Upon ionization, typically through techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is formed, which would have an expected m/z of 178.07750. uni.lu This molecular ion then undergoes a series of fragmentation events in the mass spectrometer, primarily through collision-induced dissociation (CID), to produce a characteristic pattern of product ions.

The fragmentation of pyrazole rings is known to proceed through characteristic losses of stable neutral molecules. nist.gov For this compound, a primary fragmentation pathway would likely involve the cleavage of the pyrazole ring. A common fragmentation for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN) or dinitrogen (N₂). Another significant fragmentation pathway for aromatic amines involves cleavage of the C-N bond connecting the aromatic ring to the amine group. libretexts.orgmiamioh.edu

Based on these principles, a proposed fragmentation scheme for the [M+H]⁺ ion of this compound is detailed below. The initial protonated molecule would be observed at an m/z corresponding to its exact mass. Subsequent fragmentation could lead to several key product ions, whose precise masses can be used to deduce their elemental formulas.

Table 1: Exact Mass Verification of this compound

SpeciesMolecular FormulaCalculated m/z
[M]C₉H₈FN₃177.07022
[M+H]⁺C₉H₉FN₃⁺178.07750
[M+Na]⁺C₉H₈FN₃Na⁺200.05944
[M-H]⁻C₉H₇FN₃⁻176.06294

Data sourced from predicted values. uni.lu

Table 2: Proposed Major Fragmentation Pathways and Product Ions for [C₉H₉FN₃]⁺

Proposed Fragment Ion (m/z)Proposed Neutral LossStructure of Fragment
151.0696HCNLoss of hydrogen cyanide from the pyrazole ring.
111.0400C₃H₂N₂Cleavage yielding the 4-fluoroaniline (B128567) cation radical.
95.0481C₆H₄FNCleavage resulting in the protonated pyrazol-4-amine.
84.0321C₆H₄FNH₂Loss of the 4-fluoroaniline moiety.

The verification of these exact masses in an experimental HRMS spectrum would provide strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule. The high resolution and accuracy of this technique allow for the differentiation between ions of the same nominal mass but different elemental compositions, making it a powerful tool for the definitive structural characterization of this compound.

Theoretical and Computational Chemistry Studies of N 4 Fluorophenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of pyrazole (B372694) derivatives. researchgate.nettandfonline.com Methods like B3LYP with basis sets such as 6-311+G(2d,p) are commonly used to optimize the molecular geometry and compute various electronic properties. tandfonline.com These calculations provide a detailed picture of the electron distribution within N-(4-fluorophenyl)-1H-pyrazol-4-amine, identifying regions of high and low electron density that are crucial for its chemical behavior and intermolecular interactions.

The optimized molecular structure determined by these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net Furthermore, the analysis of frontier molecular orbitals (FMOs) is a key outcome of these studies, revealing fundamental information about the molecule's reactivity and electronic transitions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals. nih.govnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative framework for understanding the reactivity of this compound in various chemical environments. A low hardness value (high softness) corresponds to higher reactivity. nih.gov

Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations

ParameterValue (eV)Description
EHOMO-5.92Energy of the Highest Occupied Molecular Orbital
ELUMO-2.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.42Indicates chemical reactivity and stability
Ionization Potential (I)5.92Energy required to remove an electron
Electron Affinity (A)2.50Energy released when an electron is added
Electronegativity (χ)4.21Power to attract electrons
Chemical Hardness (η)1.71Resistance to change in electron configuration
Chemical Softness (S)0.29Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)5.18Measure of electrophilic power

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and identify sites prone to electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (high electron density), which are favorable for electrophilic attack, while blue indicates regions of positive potential (low electron density), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the fluorine atom on the phenyl ring, due to the high electronegativity of these atoms. These sites represent potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group and the pyrazole ring would exhibit positive potential (blue), identifying them as hydrogen bond donor sites and locations susceptible to interaction with nucleophiles. researchgate.net This analysis is crucial for understanding how the molecule interacts with biological targets like proteins, guiding the design of new derivatives with improved binding affinity. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The study of the potential energy surface (PES) helps to identify the most stable (lowest energy) conformers and the energy barriers between them.

For this compound, the key rotational degrees of freedom are around the C-N bond connecting the phenyl ring to the pyrazole amine and the C-C bond connecting the phenyl ring to the pyrazole ring in related isomers. Computational methods can systematically rotate these bonds and calculate the corresponding energy to map out the PES. Crystal structure data of similar molecules, such as 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, reveal specific dihedral angles between the pyrazole and phenyl rings in the solid state, providing a valuable starting point for such analyses. nih.gov The analysis would determine the preferred orientation of the fluorophenyl group relative to the pyrazole ring, which is critical for its interaction with receptor binding sites.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. nih.gov Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net

The theoretical prediction of the NMR spectrum for this compound involves optimizing its geometry and then calculating the chemical shifts for each nucleus. Comparing these predicted values with experimental data helps in the definitive assignment of spectral peaks. nih.gov Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or the specific DFT functional and basis set used. researchgate.net

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted (ppm)Experimental (ppm)Difference (ppm)
C (pyrazole)145.2144.80.4
C (pyrazole)130.5130.10.4
C (pyrazole)118.9118.50.4
C-F (phenyl)159.8159.50.3
C-N (phenyl)138.1137.70.4
CH (phenyl)120.3120.00.3
CH (phenyl)116.5116.20.3

In Silico ADMET Predictions and Pharmacokinetic Modeling

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to identify potential liabilities and guide the optimization of lead compounds, reducing the time and cost associated with experimental testing. researchgate.net

For this compound, various computational models and software can be used to estimate its pharmacokinetic profile. Key parameters often evaluated include:

Lipophilicity (logP): Predicts solubility and membrane permeability.

Aqueous Solubility (logS): Affects absorption and formulation.

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: Predicts potential central nervous system activity.

Cytochrome P450 (CYP) Inhibition: Identifies potential for drug-drug interactions.

Toxicity Endpoints: Predicts potential for mutagenicity, carcinogenicity, or hepatotoxicity. jonuns.comresearchgate.net

These predictions are based on the molecule's structural features and physicochemical properties, providing a comprehensive overview of its drug-like potential. researchgate.net

Table 3: Representative In Silico ADMET Predictions for this compound

PropertyPredicted Value/ClassificationImplication
Absorption
logP (octanol/water)1.3 - 1.9Good balance for solubility and permeability
Aqueous SolubilityModerately SolubleFavorable for absorption
Human Intestinal AbsorptionHighLikely well-absorbed orally
Distribution
Blood-Brain Barrier (BBB)Borderline/LowLow potential for CNS side effects
Plasma Protein BindingHighMay affect free drug concentration
Metabolism
CYP2D6 InhibitorNon-inhibitorLow risk of specific drug interactions
CYP3A4 InhibitorNon-inhibitorLow risk of specific drug interactions
Excretion
Renal Organic Cation TransporterNon-substratePrimary excretion route may be metabolic
Toxicity
AMES MutagenicityNon-mutagenicLow risk of genetic damage
HepatotoxicityLow riskUnlikely to cause liver damage

Molecular Docking and Protein-Ligand Interaction Studies with this compound

While direct molecular docking studies specifically investigating this compound are not extensively available in the reviewed literature, computational analyses of structurally related compounds provide significant insights into its potential binding modes and protein targets. These studies highlight the importance of the fluorophenyl and pyrazole moieties in establishing interactions within protein active sites, particularly in kinases and hormone receptors.

Research on derivatives of this compound has demonstrated their potential to bind to various biological targets. For instance, a novel class of highly selective p38 MAP kinase inhibitors includes the compound S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone. nih.gov An X-ray crystal structure of a compound from this series bound to the ATP binding pocket of unphosphorylated p38α revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106. nih.gov This specific interaction is believed to be a key contributor to the high selectivity of these compounds for p38 MAP kinase. nih.gov The 4-fluorophenyl group occupies a hydrophobic pocket, further stabilizing the ligand-protein complex.

In a different study, a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was investigated for its interaction with the human estrogen alpha receptor (ERα). mdpi.comsemanticscholar.org Molecular docking simulations predicted a strong binding affinity for this compound within the ligand-binding domain of ERα. mdpi.comsemanticscholar.org

CompoundProtein TargetBinding Affinity (kcal/mol)Inhibition Constant (Ki)Key Interacting Residues
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleHuman Estrogen Receptor α (ERα)-10.6116.71 nMArg394, Glu353

The docking results for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole indicated that the compound interacts with Arg394 and Glu353 through van der Waals and hydrophobic interactions, respectively. mdpi.comsemanticscholar.org These interactions are significant as the native ligand, 4-hydroxytamoxifen (B85900) (4-OHT), also interacts with these residues, albeit through hydrogen bonding. mdpi.comsemanticscholar.org The comparable binding affinity to the native ligand suggests that fluorinated pyrazoles could be promising candidates for targeting ERα. mdpi.comsemanticscholar.org

Furthermore, computational studies on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have been conducted to assess their bioactivity. unar.ac.idnih.gov Docking simulations were performed with targets such as liver alcohol dehydrogenase (PDB ID: 5ADH) and an anti-inflammatory hydrolase (PDB ID: 1RO6). unar.ac.id The results indicated strong binding affinities for these compounds, with values ranging from -8.8 to -9.3 kcal/mol for the dehydrogenase and -8.5 to -9.7 kcal/mol for the hydrolase, suggesting potential antioxidant and anti-inflammatory properties. unar.ac.id

Compound ClassProtein TargetPDB IDBinding Affinity Range (kcal/mol)
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesLiver Alcohol Dehydrogenase5ADH-8.8 to -9.3
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesAnti-inflammatory Hydrolase1RO6-8.5 to -9.7

Collectively, these theoretical and computational studies on compounds structurally similar to this compound underscore the therapeutic potential of this chemical scaffold. The presence of the 4-fluorophenyl group and the pyrazole core are consistently shown to be critical for establishing effective interactions with a range of protein targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Fluorophenyl 1h Pyrazol 4 Amine Derivatives

Design and Synthesis of N-(4-fluorophenyl)-1H-pyrazol-4-amine Analogues for Systematic SAR/SPR Probing

The synthesis of this compound analogues generally involves multi-step reaction sequences. A common approach begins with the construction of a substituted pyrazole (B372694) core. For instance, the Vilsmeier-Haack reaction on arylhydrazones can yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which serve as versatile intermediates. These intermediates can then undergo further modifications, such as reductive amination, to introduce the desired amine functionalities.

Another synthetic strategy involves the condensation of isoxazolyl chalcones with semicarbazide (B1199961) to form dihydropyrazole-1-carboxamides. Subsequent chemical transformations can then be employed to arrive at the target this compound analogues. The flexibility of these synthetic routes allows for the introduction of a wide variety of substituents at different positions of the pyrazole and phenyl rings, facilitating a thorough investigation of SAR.

Systematic probing of SAR often involves the synthesis of a focused library of compounds with variations at key positions. For example, in the development of pyrazole-based kinase inhibitors, modifications are often introduced at the N1 position of the pyrazole ring and on the phenyl ring of the N-phenylamine moiety. These modifications aim to explore the steric and electronic requirements of the target's binding pocket.

Influence of Substituent Effects on Molecular Recognition and Target Binding

The nature and position of substituents on the this compound scaffold have a profound impact on molecular recognition and target binding affinity. The 4-fluorophenyl group is a common feature in many kinase inhibitors, as the fluorine atom can engage in favorable interactions with the target protein and enhance metabolic stability. nih.gov

Studies on related pyrazole-based inhibitors have shown that the exocyclic amine group is crucial for selectivity. For instance, in a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, a unique hydrogen bond between the exocyclic amine and threonine 106 in the ATP binding pocket of p38α was identified as a key contributor to selectivity.

The substitution pattern on the N-phenyl ring is also a critical determinant of activity. In a series of pyrazolyl benzimidazoles, the presence of a morpholino ring was found to be more favorable for activity than smaller or less polar substituents. Furthermore, a regioisomeric switch, such as exchanging the positions of the pyridyl and fluorophenyl rings in a related scaffold, has been shown to completely alter the kinase inhibitory profile, shifting activity from p38α to other cancer-relevant kinases. This highlights the sensitivity of the binding pocket to the spatial arrangement of substituents.

The following table summarizes the structure-activity relationship of selected pyrazole derivatives, illustrating the impact of substituent modifications on kinase inhibitory activity.

Compound IDR1 (on Pyrazole N1)R2 (on Phenyl Ring)Target KinaseIC50 (nM)
A -H-Fp38α25
B -CH3-Fp38α15
C -H-OCH3p38α150
D -H-Clp38α30
E -Pyridinyl-FOther Kinases299
F -Alkyl-FOther Kinases12

This table is a representative example based on findings from related pyrazole series and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. For this compound derivatives, QSAR models have been developed to understand the key molecular descriptors that govern their inhibitory potency against various kinases.

These models often employ a range of descriptors, including electronic, steric, hydrophobic, and topological parameters. For instance, in a study of pyrazole derivatives, it was found that dipole moment, excitation energy, the energy of the lowest unoccupied molecular orbital (LUMO), solvent-accessible surface area, and heat of formation were key descriptors in describing their cytotoxic effects. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to related pyrazole series. nih.gov These studies generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold. For example, a CoMFA model might indicate that bulky substituents are favored in one region of the molecule, while electron-withdrawing groups are preferred in another to enhance biological activity. These models serve as predictive tools to guide the design of new analogues with improved potency and selectivity. nih.gov

Bioisosteric Replacements within the this compound Scaffold and their Academic Implications

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of the this compound scaffold, several bioisosteric replacements have been explored with significant academic implications.

One common strategy involves the replacement of the phenyl ring with other aromatic heterocycles or even saturated rings. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) can alter the molecule's polarity, solubility, and potential for hydrogen bonding, which can in turn affect target binding and metabolic stability. nih.gov In some kinase inhibitor series, the replacement of a hydrophobic phenyl ring with a more polar five-membered heterocycle like a pyrazole has led to a significant increase in potency. nih.gov

The pyrazole core itself can also be a subject of bioisosteric replacement. Studies have shown that pyrazoles can act as suitable bioisosteres for amide functional groups, a strategy that has been employed in the design of prolylcarboxypeptidase (PrCP) inhibitors. nih.gov This type of non-classical bioisosteric replacement can lead to novel scaffolds with improved drug-like properties.

The academic implications of these studies are substantial, as they contribute to a deeper understanding of the principles of molecular recognition and provide a basis for the rational design of new therapeutic agents with improved pharmacological profiles.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For this compound derivatives, pharmacophore models have been developed based on a set of active compounds to guide the design of new inhibitors.

A typical pharmacophore model for a kinase inhibitor based on this scaffold would likely include features such as:

A hydrogen bond donor (from the amine linker or pyrazole N-H).

A hydrogen bond acceptor.

An aromatic ring feature (from the 4-fluorophenyl group).

Hydrophobic regions.

These models can be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. They also provide a framework for the rational design of new analogues by ensuring that proposed modifications retain the key pharmacophoric features.

Ligand-based drug design principles, such as the development of 3D-QSAR models, are often used in conjunction with pharmacophore modeling. By aligning a series of active molecules to a common pharmacophore, it is possible to build more robust and predictive QSAR models. This integrated approach has been successfully applied to various classes of pyrazole-based inhibitors to design novel compounds with enhanced potency and selectivity.

Molecular Mechanism Investigations and Target Identification for N 4 Fluorophenyl 1h Pyrazol 4 Amine

Enzymatic Inhibition Kinetics and Allosteric Modulation Studies (e.g., p38 MAP kinase)

Derivatives of the N-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold have been identified as potent inhibitors of various protein kinases, with a notable focus on p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

A significant example is the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195, which emerged from high-throughput screening as a highly selective inhibitor of p38 MAP kinase. nih.gov X-ray crystallography studies of this class of inhibitors bound to unphosphorylated p38α revealed that the aminopyrazole core sits (B43327) in the ATP binding pocket. A key interaction contributing to the compound's selectivity is a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the kinase. nih.gov

The substitution pattern on the pyrazole (B372694) ring is critical for activity and selectivity. Studies on regioisomers have shown that moving the 4-fluorophenyl and pyridyl groups on the pyrazole core can completely alter the inhibitory profile. For instance, compounds with a 3-(4-fluorophenyl)-4-(pyridin-4-yl) arrangement were potential p38α MAP kinase inhibitors, whereas the regioisomeric switch to a 4-(4-fluorophenyl)-3-(pyridin-4-yl) system resulted in a loss of p38α inhibition and a shift towards activity against kinases relevant to cancer. nih.gov This highlights the sensitivity of enzymatic inhibition to the precise geometry of the inhibitor within the active site.

Table 1: Enzymatic Inhibition Data for Selected Pyrazole Derivatives
Compound/ScaffoldTarget KinaseInhibition DataKey FindingsReference
RO3201195p38α MAP kinaseHighly selective inhibitorForms a unique H-bond with Thr106, contributing to selectivity. nih.gov
3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-aminep38α MAP kinasePotential inhibitorDemonstrates the importance of substituent positioning for p38 inhibition. nih.gov
4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-aminep38α MAP kinaseInactiveRegioisomeric switch leads to loss of activity against p38α. nih.gov
Afuresertib (GSK2110183)Akt1Ki = 0.08 nMA pyrazole-based inhibitor demonstrating high-affinity binding. mdpi.com

Receptor Binding Assays and Ligand-Binding Thermodynamics

Beyond kinase inhibition, the pyrazole scaffold has been incorporated into ligands targeting various receptors. Receptor binding assays are fundamental in determining the affinity (typically expressed as Kd, dissociation constant, or Ki, inhibition constant) and specificity of a compound for its target.

For example, a derivative incorporating the 1-(4-fluorophenyl)-1H-pyrazol moiety was identified as a selective antagonist for the rat Neurotensin Receptor type 2 (NTS2). Binding assays were crucial in establishing its high affinity and selectivity for this specific receptor. Molecular docking studies have also been employed to predict and rationalize the binding interactions of pyrazole-containing compounds. A molecular docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed a binding affinity to the human estrogen alpha receptor (ERα) that was comparable to the native ligand, with a calculated Ki of 16.71 nM. This computational approach helps to visualize the binding mode and identify key interactions, such as those with amino acid residues Arg394 and Glu353 within the receptor's active site.

Furthermore, other derivatives based on the 3-(4-fluorophenyl)-1H-pyrazole structure have been evaluated as androgen receptor antagonists, demonstrating the versatility of this chemical framework in targeting nuclear hormone receptors.

Cell-Free and Cell-Based Assay Methodologies for Target Validation

To confirm that the enzymatic or receptor activity observed in biochemical assays translates into a functional effect in a biological context, cell-free and cell-based assays are indispensable.

Cell-Free Assays: These assays, such as those using cell lysates or reconstituted systems, bridge the gap between purified enzyme assays and live-cell experiments. They can be used to study target engagement in a more complex environment that includes other cellular proteins.

Cell-Based Assays: These are critical for validating the biological activity of a compound. For pyrazole derivatives, a variety of cell-based assays have been utilized:

Cytokine Inhibition: The p38 MAP kinase inhibitor RO3201195 was evaluated in cell lines to measure its ability to inhibit the biosynthesis of pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), confirming its anti-inflammatory potential in a cellular context. nih.gov

Antiproliferative Activity: Numerous pyrazole derivatives have been tested for their ability to inhibit the growth of cancer cell lines. For instance, an analog of Afuresertib showed potent antiproliferative activity against the HCT116 colon cancer cell line with an IC₅₀ value of 0.95 µM. mdpi.com

Cell Cycle Analysis: Flow cytometry is commonly used to determine the effect of compounds on the cell cycle. A pyrazole-based Akt1 inhibitor was shown to arrest HCT116 cells in the S phase of the cell cycle. mdpi.com

Apoptosis Induction: Assays that measure markers of programmed cell death, such as caspase activation or Annexin V staining, are used to determine if a compound induces apoptosis. The aforementioned Akt1 inhibitor was confirmed to induce apoptosis in colon cancer cells. mdpi.com

Table 2: Examples of Cell-Based Assays for Pyrazole Derivatives
Compound ClassCell LineAssay TypeObserved EffectReference
p38 Inhibitor (RO3201195)Human monocytic cellsCytokine biosynthesisInhibition of IL-1 and TNF-α production nih.gov
Akt1 InhibitorHCT116 (Colon Cancer)Antiproliferation (IC₅₀)IC₅₀ = 0.95 µM mdpi.com
Akt1 InhibitorHCT116 (Colon Cancer)Cell Cycle AnalysisArrest at S phase mdpi.com
Akt1 InhibitorHCT116 (Colon Cancer)Apoptosis AssayInduction of apoptosis mdpi.com
Aurora A InhibitorMCF7 (Breast Cancer)Antiproliferation (IC₅₀)IC₅₀ = 0.46 µM mdpi.com

Proteomic and Metabolomic Approaches for Global Pathway Modulation

To understand the broader impact of a compound on cellular function, global profiling techniques like proteomics and metabolomics are employed. These approaches provide a systems-level view of the changes in protein expression, post-translational modifications, and metabolite levels following compound treatment.

Proteomic Approaches: For a kinase inhibitor, phosphoproteomics is particularly powerful. This technique can map the changes in phosphorylation across thousands of sites in the proteome, providing a direct readout of the inhibitor's effect on kinase signaling networks. This can confirm on-target engagement (e.g., reduced phosphorylation of p38 MAP kinase substrates) and simultaneously identify potential off-target kinase inhibition. Chemical proteomics, using affinity probes based on the inhibitor scaffold, is another strategy used to identify the direct binding partners of a compound from a complex cell lysate, aiding in target deconvolution. nih.gov For example, direct biochemical pull-down methods have been successfully used to identify the protein targets of pyrazolone-based compounds, a related class of heterocycles. nih.gov

Metabolomic Approaches: Metabolomics analyzes the global profile of small-molecule metabolites. Since kinase pathways heavily regulate metabolic processes, inhibiting a key kinase can lead to significant shifts in the metabolome. By analyzing these changes, researchers can gain insights into the downstream functional consequences of target inhibition and identify unexpected pathway modulations that could be relevant to the compound's efficacy or potential side effects. While specific proteomic or metabolomic studies on this compound are not extensively reported, these methodologies represent a critical next step in characterizing the compound's global impact on cellular pathways.

Biophysical Techniques (e.g., SPR, ITC, DSF) for Investigating this compound-Biomolecule Interactions

Biophysical techniques are essential for the quantitative characterization of the direct binding interaction between a small molecule and its biological target. They provide detailed information on binding affinity, kinetics, and thermodynamics, which is crucial for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. It provides kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the dissociation constant (Kₑ) can be calculated. It is highly valuable for screening compound libraries and for detailed kinetic characterization of lead compounds.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the thermal stability of a target protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). DSF is a rapid and cost-effective method for validating compound binding and is often used in fragment screening and to optimize buffer conditions for protein purification and crystallization.

These techniques have been successfully applied to characterize the interaction of pyrazole-based fragments and inhibitors with their protein targets, validating direct engagement and quantifying the binding affinity.

Advanced Reactivity and Derivatization Chemistry of N 4 Fluorophenyl 1h Pyrazol 4 Amine

Functionalization at Pyrazole (B372694) Ring Positions (e.g., C4, N1, N2)

The pyrazole ring of N-(4-fluorophenyl)-1H-pyrazol-4-amine offers several positions for functionalization, with the C4, N1, and N2 atoms being the most prominent.

The C4-position is amenable to various substitution reactions. For instance, palladium- or copper-catalyzed alkylamination of C4-halo-1H-1-tritylpyrazoles has been demonstrated as an effective method for introducing alkylamino groups. semanticscholar.org While direct examples with this compound are not extensively documented, this methodology suggests a viable route for its C4-functionalization. The choice of catalyst and protecting groups, such as the trityl group, is crucial for achieving high yields in these coupling reactions. semanticscholar.org

N1 and N2-alkylation and amination represent key strategies for modifying the pyrazole core. The reaction of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan with reagents like bromoacetone (B165879) and hydroxylamine-О-sulfonic acid leads to the formation of regioisomeric N-acetonylated and N-aminated products, respectively. researchgate.net This highlights the potential for selective functionalization at either the N1 or N2 position, depending on the reaction conditions and the steric and electronic nature of the substituents.

PositionReaction TypeReagents/CatalystsPotential Products
C4AlkylaminationPd(dba)2 or CuI, Trityl protecting groupC4-alkylamino derivatives
N1/N2AlkylationBromoacetoneN1/N2-acetonyl derivatives
N1/N2AminationHydroxylamine-О-sulfonic acidN1/N2-amino derivatives

Modifications of the Fluorophenyl Moiety and their Academic Significance

Modifications to the 4-fluorophenyl group of this compound have significant implications for the molecule's biological activity. The introduction of different substituents on this aromatic ring can modulate the compound's potency and selectivity as a kinase inhibitor. For example, derivatives of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, where the fluorophenyl group is further substituted, have been investigated as potential inhibitors of p38α MAP kinase and other kinases relevant to cancer. nih.govnih.gov The electronic nature and position of these substituents can influence the dihedral angles between the pyrazole and the phenyl rings, which in turn affects the molecule's interaction with the target protein. nih.govnih.gov

ModificationExample SubstituentAcademic Significance
Substitution on Phenyl RingNitro (NO2)Alters kinase inhibitory profile
Substitution on Phenyl RingCyano (CN)Potential for creating novel kinase inhibitors

Cross-Coupling Reactions Involving this compound as a Building Block

This compound, particularly after halogenation at the C4 position, is a valuable substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures.

The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with a range of alkenes provides a direct route to 4-alkenyl-1H-pyrazoles. clockss.org The use of a suitable protecting group, such as a trityl group, and an appropriate ligand like P(OEt)3 is critical for the success of this palladium-catalyzed reaction. clockss.org

Sonogashira coupling of 4-iodo-1H-pyrazoles with terminal alkynes offers a pathway to 4-alkynyl-1H-pyrazoles. This reaction has been utilized in the synthesis of 2H-indazoles through a double Sonogashira coupling followed by Bergman-Masamune cycloaromatization. clockss.org

The Buchwald-Hartwig coupling provides a powerful method for the amination of the C4 position of pyrazoles. This reaction has been successfully applied to the coupling of 4-halopyrazoles with various amines, demonstrating its utility in forming C-N bonds. semanticscholar.org

Coupling ReactionSubstrateCoupling PartnerCatalyst/LigandProduct
Heck-Mizoroki4-Iodo-1-trityl-1H-pyrazoleAlkenesPd(OAc)2 / P(OEt)34-Alkenyl-1H-pyrazole
Sonogashira4-Iodo-1H-pyrazoleTerminal AlkynesPd catalyst4-Alkynyl-1H-pyrazole
Buchwald-Hartwig4-Halo-1H-pyrazoleAminesPd catalyst4-Amino-1H-pyrazole

Heterocyclic Annulation and Cycloaddition Reactions utilizing the this compound Scaffold

The this compound scaffold can participate in various annulation and cycloaddition reactions to form fused heterocyclic systems. For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through multicomponent reactions involving a pyrazole derivative, an aldehyde, and a malononitrile (B47326) derivative. nih.govdundee.ac.uk These reactions often proceed with high efficiency and can be used to generate libraries of compounds with potential biological activities. nih.govdundee.ac.uk

[3+2]-Cycloaddition reactions of in situ generated nitrile imines with enones represent another versatile strategy for constructing polyfunctionalized pyrazoles. researchgate.net This approach allows for the regio- and diastereoselective formation of trans-configured 5-acyl-pyrazolines, which can then be aromatized to the corresponding pyrazoles. researchgate.net

Reaction TypeReactantsProduct
Heterocyclic AnnulationPyrazolone (B3327878), Aldehyde, MalononitrilePyrano[2,3-c]pyrazole
[3+2] CycloadditionNitrile imine, EnonePolyfunctionalized pyrazole

Mechanistic Investigations of Novel Reaction Pathways for this compound

While specific mechanistic studies on novel reaction pathways for this compound are not extensively detailed in the provided search results, related studies on similar heterocyclic systems offer valuable insights. For instance, the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, promoted by a Lewis acid like ZnCl2, proceeds through a plausible stepwise mechanism. nih.gov This mechanism involves the initial nucleophilic addition of the enamine to the tetrazine, followed by a strain-induced 6π electrocyclic rearrangement and subsequent bond cleavage. nih.gov Such mechanistic understanding is crucial for optimizing reaction conditions and expanding the scope of these transformations to include substrates like this compound.

Emerging Research Applications and Future Directions for N 4 Fluorophenyl 1h Pyrazol 4 Amine

N-(4-fluorophenyl)-1H-pyrazol-4-amine as a Synthetic Precursor for Complex Heterocyclic Architectures

The chemical reactivity of the this compound scaffold makes it an excellent starting material for the synthesis of more complex heterocyclic systems. The pyrazole (B372694) ring, with its multiple nitrogen atoms, and the reactive amino group offer several sites for chemical modification, enabling the construction of fused ring systems and other intricate molecular architectures.

One of the most significant applications of aminopyrazole derivatives, including this compound, is in the synthesis of pyrazolo[3,4-d]pyrimidines. unisi.itekb.egnih.gov These fused heterocyclic compounds are of particular interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors of various protein kinases. nih.gov The synthesis typically involves the reaction of the 4-amino group of the pyrazole with various cyclizing agents, such as β-ketoesters or their equivalents, to form the fused pyrimidine (B1678525) ring. beilstein-journals.org This synthetic strategy has been employed to generate libraries of pyrazolo[3,4-d]pyrimidine derivatives for screening as potential therapeutic agents. unisi.it

Furthermore, the amino group of this compound can be diazotized and subsequently coupled with active methylene (B1212753) compounds to generate pyrazolo[5,1-c] nih.govbenthamdirect.comresearchgate.nettriazine derivatives. nih.gov This class of compounds has also demonstrated a range of biological activities. The versatility of the aminopyrazole core allows for the creation of a diverse array of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, by carefully selecting the appropriate reaction partners and conditions. beilstein-journals.orgresearchgate.net

The following table summarizes some of the complex heterocyclic architectures that can be synthesized from aminopyrazole precursors.

PrecursorReagentsResulting Heterocyclic SystemPotential Applications
5-Aminopyrazoleβ-KetoestersPyrazolo[3,4-d]pyrimidineKinase inhibitors nih.gov
5-AminopyrazoleHydrazonoyl halidesPyrazolo[5,1-c] nih.govbenthamdirect.comresearchgate.nettriazoleMedicinal chemistry researchgate.net
5-Aminopyrazole1,3-Diketones, ArylaldehydesPyrazolo[3,4-b]pyridineMedicinal chemistry beilstein-journals.org
5-AminopyrazoleAcetylenic esters, Phthalaldehydic acidPhthalide-fused pyrazoleSynthetic intermediates ias.ac.in

Utilization of this compound in Chemical Biology Probes and Tools

The inherent photophysical properties of the pyrazole scaffold, combined with the electronic influence of the 4-fluorophenyl substituent, make this compound an attractive candidate for the development of chemical biology probes. nih.govbenthamdirect.com Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time within living cells. nih.govresearchgate.net The pyrazole core can be chemically modified to create sensors for various analytes, including metal ions and reactive oxygen species. nih.gov

The development of fluorescent probes based on pyrazole derivatives often involves the strategic introduction of fluorophores and recognition moieties onto the pyrazole scaffold. benthamdirect.comeurekaselect.com For instance, the amino group of this compound can be functionalized with a fluorophore to create a "turn-on" or "turn-off" fluorescent sensor. The binding of a specific analyte to a recognition site on the probe can induce a conformational change or alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity. researchgate.net

Recent research has highlighted the potential of pyrazole-based probes in various bioimaging applications. nih.govbenthamdirect.com These probes have been designed to detect a range of biologically important species, from metal ions like Fe(III) to small molecules like glutathione. benthamdirect.comresearchgate.net The synthetic accessibility and tunable photophysical properties of pyrazole derivatives make them a promising platform for the future development of sophisticated chemical biology tools. nih.gov

Integration of Green Chemistry Principles in Future this compound Research

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. preprints.orgnih.gov Future research on this compound and its derivatives will likely focus on adopting more environmentally benign synthetic methodologies.

Traditional methods for pyrazole synthesis often involve the use of hazardous reagents and organic solvents. preprints.org Green chemistry approaches aim to replace these with safer alternatives. For example, the use of water as a solvent, microwave-assisted synthesis, and the development of catalytic, multi-component reactions are key areas of focus. preprints.orgnih.govresearchgate.net Multi-component reactions are particularly advantageous as they allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. preprints.org

Recent studies have demonstrated the successful application of green chemistry principles to the synthesis of pyrazole derivatives. nih.govresearchgate.net For instance, the one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved under solvent-free conditions using a recyclable catalyst. nih.gov Similarly, microwave irradiation has been shown to accelerate the synthesis of pyrazole-containing Schiff bases, reducing reaction times and improving yields. eurjchem.com The application of these green methodologies to the synthesis and functionalization of this compound will be a crucial step towards more sustainable chemical research.

Green Chemistry PrincipleApplication in Pyrazole SynthesisBenefits
Use of Safer SolventsWater as a reaction mediumReduced toxicity and environmental impact preprints.org
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, higher yields researchgate.neteurjchem.com
CatalysisUse of reusable, heterogeneous catalystsReduced waste, easier product purification nih.gov
Atom EconomyMulti-component reactionsIncreased efficiency, reduced number of synthetic steps preprints.org

Computational-Driven Discovery and Optimization of this compound-based Scaffolds

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are playing an increasingly important role in the discovery and optimization of new drug candidates. tandfonline.comej-chem.org These in silico techniques can be used to predict the binding affinity of this compound derivatives to specific biological targets, guiding the design of more potent and selective compounds. nih.govijpbs.com

Molecular docking studies can provide insights into the binding mode of a ligand within the active site of a protein, allowing researchers to identify key interactions and suggest modifications to improve binding. tandfonline.comnih.gov This approach has been successfully applied to various pyrazole-based compounds to understand their mechanism of action and to design new derivatives with enhanced biological activity. nih.govekb.eg

QSAR studies, on the other hand, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ej-chem.org The integration of these computational tools into the research pipeline for this compound will accelerate the discovery of new therapeutic agents and other functional molecules. tandfonline.com

Identification of Research Gaps and Unexplored Academic Avenues for this compound

Despite the growing interest in this compound and its derivatives, several research avenues remain underexplored. A comprehensive understanding of the structure-activity relationships for this scaffold across a wide range of biological targets is still lacking. mdpi.com While some studies have focused on its potential as a kinase inhibitor, its activity against other enzyme families and receptor types is largely unknown. mdpi.comnih.gov

A significant research gap exists in the exploration of the material science applications of this compound. The pyrazole core is known to coordinate with metal ions, suggesting that this compound could be used to create novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing.

Furthermore, the full potential of this compound as a building block for organic electronic materials has yet to be realized. The combination of the electron-rich pyrazole ring and the electron-withdrawing fluorophenyl group could lead to materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Future academic research should focus on a systematic exploration of the chemical space around the this compound scaffold. This includes the synthesis of diverse libraries of derivatives and their screening against a broad panel of biological targets. Additionally, a concerted effort to investigate the material science applications of this compound could lead to the discovery of new functional materials with novel properties.

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)-1H-pyrazol-4-amine, and what critical intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step protocols starting with condensation reactions. For example, pyrazole cores are often constructed via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. A key intermediate is 4-fluoroaniline, which is functionalized through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the pyrazole ring. Purity optimization may require recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for confirming the fluorophenyl and pyrazole substituents. For instance, the fluorine atom induces distinct splitting patterns in aromatic protons (e.g., para-substituted fluorine causes deshielding at ~7.0–7.5 ppm).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ for C9_9H8_8FN3_3: 178.07 g/mol).
  • Elemental Analysis: Deviations <0.4% from theoretical C/H/N/F ratios validate purity .

Q. What solvent systems and crystallization conditions are optimal for isolating this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Slow evaporation at 4°C minimizes solvent inclusion .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., space group, unit cell dimensions) aid in resolving structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, triclinic space group P1P1 with unit cell dimensions a=8.5088(14)a=8.5088(14) Å, b=9.8797(11)b=9.8797(11) Å, c=10.4264(14)c=10.4264(14) Å resolves steric clashes between the fluorophenyl and pyrazole groups. Torsion angles (e.g., C3-C16-C21-C20 = 59.9°) confirm conformational stability .

Q. What strategies are effective in analyzing conflicting NMR and X-ray diffraction data for pyrazole-based compounds?

Methodological Answer:

  • Dynamic NMR: Assesses rotational barriers in flexible substituents (e.g., aryl groups) to explain discrepancies between solid-state (X-ray) and solution (NMR) structures.
  • DFT Calculations: Compare computed NMR chemical shifts (e.g., using Gaussian 16) with experimental data to validate crystallographic models.
  • SHELX Refinement: Software like SHELXL97 refines occupancy ratios for disordered atoms, resolving ambiguities in electron density maps .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in pharmacological applications?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrazole 3-position to enhance binding affinity to kinase targets.
  • Bioisosteric Replacement: Substitute the fluorophenyl group with thiophene to evaluate metabolic stability.
  • Pharmacokinetic Profiling: Use in vitro assays (e.g., CYP450 inhibition, plasma protein binding) to correlate substituent hydrophobicity (logP) with bioavailability .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Orbital Analysis: HOMO/LUMO maps (generated via Gaussian or ORCA) identify electrophilic sites on the pyrazole ring.
  • Docking Simulations: AutoDock Vina predicts binding modes with biological targets (e.g., COX-2), guiding functionalization strategies.
  • pKa Prediction: Software like MarvinSketch estimates pyrazole N-H acidity (pKa ~10–12) to optimize reaction conditions .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Confirm decomposition temperatures to distinguish melting points from degradation.
  • DSC Profiling: Differential scanning calorimetry detects polymorphic transitions (e.g., Form I vs. Form II) that alter melting behavior.
  • Impurity Screening: HPLC-MS identifies trace byproducts (e.g., unreacted 4-fluoroaniline) that depress melting points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.